molecular formula C11H19N5 B13344096 6-(1,4-diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine

6-(1,4-diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine

Cat. No.: B13344096
M. Wt: 221.30 g/mol
InChI Key: FZULZVMBPKJVDF-UHFFFAOYSA-N
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Description

6-(1,4-Diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine is a compound that features a diazepane ring attached to a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,4-diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine typically involves the formation of the diazepane ring followed by its attachment to the pyrimidine core. One common method involves the use of reductive amination, where an amine reacts with a ketone or aldehyde in the presence of a reducing agent . This method can be optimized to achieve high enantioselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(1,4-Diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrimidine derivatives.

Scientific Research Applications

6-(1,4-Diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1,4-diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, derivatives of this compound, such as ripasudil, act as Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors . These inhibitors regulate various physiological functions, including smooth muscle contractions and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1,4-Diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine is unique due to its specific structural features, which confer distinct biological and chemical properties. Its diazepane ring and pyrimidine core make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H19N5

Molecular Weight

221.30 g/mol

IUPAC Name

6-(1,4-diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine

InChI

InChI=1S/C11H19N5/c1-9-14-10(12-2)8-11(15-9)16-6-3-4-13-5-7-16/h8,13H,3-7H2,1-2H3,(H,12,14,15)

InChI Key

FZULZVMBPKJVDF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCCNCC2)NC

Origin of Product

United States

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